molecular formula C16H12N4O B3721047 1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone

1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone

Cat. No.: B3721047
M. Wt: 276.29 g/mol
InChI Key: HUVARDVZCXUVNV-ZDLGFXPLSA-N
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Description

“1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone” is a chemical compound that likely contains an indole core structure, which is a common moiety in many biologically active molecules . Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Synthesis Analysis

The synthesis of indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of indole-3-carbaldehyde consists of a fused six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring . The carbonyl group attached at the 3-position of the indole ring makes it a versatile precursor for various chemical transformations .


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Physical and Chemical Properties Analysis

Indole-3-carbaldehyde has a molar mass of 145.161 g·mol−1 and a melting point of 198 °C . It has an orthorhombic crystal structure with a lattice volume of 710.3 .

Mechanism of Action

While the specific mechanism of action for “1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone” is not mentioned in the search results, indole-3-carbaldehyde is known to act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Safety and Hazards

While specific safety and hazard data for “1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone” is not available, related compounds such as 1H-Benzo[g]indole-3-carboxaldehyde and 1-Methylindole-3-carboxaldehyde have hazard statements including H302, H315, H319, and H335 .

Future Directions

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-2-6-13-12(5-1)11(9-17-13)10-18-20-16-19-14-7-3-4-8-15(14)21-16/h1-10,17H,(H,19,20)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVARDVZCXUVNV-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone
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Reactant of Route 6
1H-indole-3-carbaldehyde 1,3-benzoxazol-2-ylhydrazone

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